molecular formula C18H17FN4O2 B2611789 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 905797-97-9

6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2611789
CAS No.: 905797-97-9
M. Wt: 340.358
InChI Key: ICAHWLIDVGDEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Substitution reactions:

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using a base or a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum can be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Materials Science: This compound can be used in the synthesis of advanced materials with specific properties.

    Industrial Chemistry: It may serve as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxybenzyl)-3-((4-chlorophenyl)amino)-1,2,4-triazin-5(4H)-one
  • 6-(4-ethoxybenzyl)-3-((4-bromophenyl)amino)-1,2,4-triazin-5(4H)-one

Uniqueness

6-(4-ethoxybenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one is unique due to the presence of the 4-ethoxybenzyl and 4-fluorophenyl groups, which can impart specific chemical and biological properties

Properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(4-fluoroanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-2-25-15-9-3-12(4-10-15)11-16-17(24)21-18(23-22-16)20-14-7-5-13(19)6-8-14/h3-10H,2,11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAHWLIDVGDEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.